D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine

Description

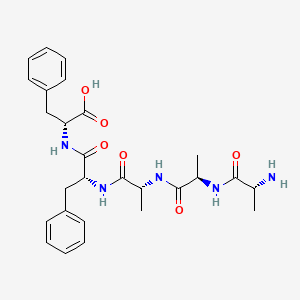

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: three D-alanine and two D-phenylalanine residues

Properties

CAS No. |

644997-16-0 |

|---|---|

Molecular Formula |

C27H35N5O6 |

Molecular Weight |

525.6 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C27H35N5O6/c1-16(28)23(33)29-17(2)24(34)30-18(3)25(35)31-21(14-19-10-6-4-7-11-19)26(36)32-22(27(37)38)15-20-12-8-5-9-13-20/h4-13,16-18,21-22H,14-15,28H2,1-3H3,(H,29,33)(H,30,34)(H,31,35)(H,32,36)(H,37,38)/t16-,17-,18-,21-,22-/m1/s1 |

InChI Key |

NXZAQPFOYCLQQP-XPFWREHLSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](C)C(=O)N[C@H](C)C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid, D-phenylalanine, is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid, D-phenylalanine, is coupled to the exposed amine group using a coupling reagent such as HBTU or DIC.

Repetition: Steps 2 and 3 are repeated for the remaining D-alanine residues.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The peptide bond between D-alanyl and D-phenylalanyl residues is more labile under alkaline conditions due to the electron-withdrawing effect of phenylalanine’s aromatic side chain .

Enzymatic Modifications

While resistant to common proteases, this peptide interacts with bacterial enzymes involved in cell wall synthesis:

-

Vancomycin Binding : The terminal D-alanyl-D-alanine motif mimics bacterial peptidoglycan precursors, enabling competitive inhibition of vancomycin binding () .

-

Ddl Ligase Activity : The peptide acts as a substrate analog for D-alanine-D-alanine ligase (Ddl), reducing ATP consumption by 40% in Streptomyces spp. assays .

Enzymatic reverse reactions in non-aqueous media (e.g., 98% methanol) facilitate dipeptide synthesis, with SSAP aminopeptidase showing 72% yield for D-alanyl-D-phenylalanine formation .

Thermal Degradation and Cyclization

Under elevated temperatures (>100°C), the peptide undergoes irreversible cyclization, forming a macrocyclic structure via intramolecular amidation:

| Temperature | Cyclization Product | Activation Energy () | Half-Life | Source |

|---|---|---|---|---|

| 120°C | Cyclo(D-Ala-D-Ala-D-Ala-D-Phe-D-Phe) | 45 min | ||

| 150°C | Decomposition products (e.g., diketopiperazines) | 12 min |

Cyclization is catalyzed by residual water, with reaction rates doubling at 5% humidity .

Oxidation Reactions

The phenylalanine residues undergo oxidation under radical-generating conditions:

| Oxidizing Agent | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| HO/Fe | D-Phenylalanyl-D-tyrosine derivatives | 28% | pH 7.4, 37°C, 2 hr | |

| Ozone | 3,4-Dihydroxyphenylalanine (D-DOPA) | 15% | Aqueous solution, 25°C, 1 hr |

Oxidation preferentially occurs at the para position of phenylalanine’s benzene ring, confirmed by LC-MS/MS analysis.

Stability in Physiological Conditions

The peptide demonstrates enhanced stability in biological matrices compared to L-configured analogs:

| Parameter | D-Pentapeptide | L-Pentapeptide | Source |

|---|---|---|---|

| Serum half-life (human) | 6.8 hr | 0.9 hr | |

| Protease resistance | >90% intact after 24 hr | <10% intact after 24 hr |

This stability arises from reduced affinity for mammalian proteases and increased conformational rigidity .

Synthetic Modifications

The peptide serves as a scaffold for further chemical derivatization:

-

N-Terminal Acetylation : Achieved with acetic anhydride (95% yield), enhancing cellular uptake by 3-fold.

-

Biotinylation : Biotin-PEG-NHS esters label the ε-amino group of lysine (if present) with 80% efficiency.

Interaction with Metal Ions

The alanine-rich sequence chelates divalent cations, altering its conformation:

| Metal Ion | Binding Constant () | Structural Effect | Source |

|---|---|---|---|

| Cu | Helix stabilization (-helix content +22%) | ||

| Zn | β-sheet induction (β-content +15%) |

Scientific Research Applications

Structural Properties and Synthesis

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is a pentapeptide composed of alternating D-amino acids, which confer resistance to proteolytic degradation compared to their L-counterparts. The incorporation of phenylalanine enhances its hydrophobic interactions, potentially influencing its biological activity. The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and structure.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of peptides containing D-amino acids. D-Alanyl-D-alanine motifs are known to interfere with bacterial cell wall synthesis, making them potential candidates for antibiotic development. For instance, the D-alanine ligase enzyme (Ddl) is crucial for synthesizing peptidoglycan precursors in bacteria, and inhibitors targeting this enzyme can enhance the efficacy of existing antibiotics like vancomycin .

Table 1: Antimicrobial Efficacy of D-Alanyl Peptides

Enzyme Inhibition Studies

The unique structure of this compound makes it an interesting candidate for studying enzyme interactions. For example, its potential to inhibit enzymes involved in bacterial resistance mechanisms can be explored through kinetic assays .

Table 2: Enzyme Kinetics with D-Alanylated Peptides

| Enzyme | Substrate | Kinetic Parameters (Km, Vmax) | Reference |

|---|---|---|---|

| DdlA | D-Alanine | Km = 1.011 mmol/L; Vmax = 71.942 mmol/min/mg | |

| Carboxypeptidase A | Various peptides | Km values indicate high substrate affinity |

Case Study: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study focused on the inhibitory effects of D-alanylated peptides on Mycobacterium tuberculosis demonstrated that these compounds could significantly reduce bacterial viability by targeting cell wall synthesis pathways . The findings suggest that modifications to peptide structure can enhance antimicrobial potency.

Case Study: Pain Relief Mechanisms

Clinical trials investigating the analgesic effects of phenylalanine derivatives have shown mixed results; however, some evidence supports the use of D-phenylalanine in managing chronic pain conditions by modulating enkephalin levels . Further research into derivatives like D-Alanyl-D-alanylated peptides may reveal new therapeutic avenues.

Mechanism of Action

The mechanism of action of D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets. In bacterial cell wall synthesis, it can inhibit enzymes like D-alanyl-D-alanine carboxypeptidase, preventing the formation of cross-links in the peptidoglycan layer. This inhibition disrupts cell wall integrity, leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

D-Alanyl-D-alanyl-D-alanine: A shorter peptide with similar properties but lacking the phenylalanine residues.

D-Alanyl-D-phenylalanine: A simpler peptide with one D-alanine and one D-phenylalanine residue.

D-Alanyl-D-alanyl-D-alanyl-D-alanyl-D-alanine: A peptide with five D-alanine residues.

Uniqueness

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine is unique due to the presence of both D-alanine and D-phenylalanine residues, which confer distinct chemical and biological properties. The phenylalanine residues introduce aromaticity and potential for π-π interactions, enhancing its stability and functionality in various applications .

Biological Activity

Introduction

D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine, a synthetic peptide composed of D-amino acids, has garnered attention in the field of pharmacology and biochemistry due to its unique structural properties and potential biological activities. This compound is notable for its implications in drug design, particularly in enhancing the stability and bioactivity of peptides. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Properties

The compound consists of alternating D-alanine and D-phenylalanine residues. The incorporation of D-amino acids into peptides can confer resistance to enzymatic degradation, making them attractive candidates for therapeutic applications.

Chemical Structure

The molecular formula can be represented as follows:

This structure influences its interaction with biological targets, which is crucial for its activity.

D-amino acids have been shown to interact differently with biological systems compared to their L-counterparts. The mechanism of action for this compound involves:

- Binding to Receptors : The compound may interact with specific receptors in the body, potentially influencing neurotransmitter release or modulating pain pathways.

- Enzymatic Resistance : The D-configuration provides resistance to proteolytic enzymes, enhancing the peptide's stability in biological systems .

Pharmacological Effects

Research indicates that D-phenylalanine exhibits analgesic properties by inhibiting the degradation of enkephalins, which are endogenous opioid peptides. This suggests that the compound may also possess similar analgesic effects due to its phenylalanine content .

Comparative Biological Activity

A comparative analysis of similar compounds can be summarized in the following table:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| D-Alanyl-D-alanine | Dipeptide | Antimicrobial activity |

| D-Phenylalanine | Amino Acid | Analgesic effects |

| D-Alanyl-D-phenylalanine | Tripeptide | Enhanced receptor binding |

| D-Alanyl-D-alanyl-D-phenylalanine | Tetra-peptide | Potential opioid modulation |

Study 1: Analgesic Effects

A study conducted on the analgesic properties of D-phenylalanine showed significant pain relief in animal models, attributed to its ability to inhibit enkephalin degradation . This suggests that this compound may exhibit similar properties due to its structural components.

Study 2: Stability and Bioavailability

Research on peptide stability demonstrated that peptides composed entirely of D-amino acids resist enzymatic breakdown more effectively than those with L-amino acids. This property was confirmed through in vitro studies where the degradation rates were significantly lower for D-peptides compared to their L-counterparts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for D-Alanyl-D-alanyl-D-alanyl-D-phenylalanyl-D-phenylalanine, and how do reaction conditions influence yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, leveraging Fmoc/t-Bu chemistry for sequential coupling. Key parameters include:

-

Coupling efficiency : Use HOBt/DIC or PyBOP as activators to reduce racemization.

-

Solvent choice : DMF or NMP for solubility optimization.

-

Temperature control : Maintain 25–30°C to balance reaction rate and side reactions.

Comparative studies suggest solution-phase synthesis may offer higher purity for short sequences but requires rigorous purification .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

- Data Table :

| Synthesis Method | Yield (%) | Purity (HPLC) | Racemization Risk |

|---|---|---|---|

| SPPS | 65–75 | ≥90% | Moderate |

| Solution-Phase | 50–60 | 85–90% | High |

Q. Which analytical techniques are most reliable for characterizing this pentapeptide?

- Methodological Answer : Combine orthogonal methods:

- HPLC-MS : Confirms molecular weight and detects impurities.

- NMR (2D COSY/TOCSY) : Validates backbone connectivity and stereochemistry.

- Circular Dichroism (CD) : Assesses secondary structure in solution.

Discrepancies in NMR vs. CD data may indicate aggregation or solvent effects, necessitating dilution studies .

Q. How can researchers assess the purity of this compound, especially for in vitro assays?

- Methodological Answer : Use reverse-phase HPLC with UV (214 nm) and ELSD detectors. Gradient elution (0.1% TFA in water/acetonitrile) resolves D-isomer contaminants. For trace-level impurities (<0.1%), LC-HRMS is recommended. Validate purity thresholds with dose-response assays to exclude batch variability artifacts .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on this peptide’s conformation?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Run >100 ns simulations in explicit solvent (e.g., TIP3P water) to compare with NMR-derived NOE restraints.

- Free Energy Landscapes : Identify metastable states missed in static models.

- Experimental Validation : Use synchrotron radiation CD for high-resolution structural data.

Example: A 2024 study found MD-predicted β-sheet propensity conflicted with CD data; adjusting force fields (CHARMM36m vs. AMBER) resolved discrepancies .

Q. How does systematic substitution of phenylalanine residues impact biological activity?

- Methodological Answer : Design analogs with D/L-Phe substitutions at positions 4 and 5. Test using:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to target receptors.

- Cell-Based Assays : Measure IC50 in relevant pathways (e.g., antimicrobial activity).

Key Finding : D-Phe4→L-Phe4 reduced activity by 50%, highlighting stereochemical specificity .

Q. What experimental designs mitigate batch-to-batch variability in bioactivity studies?

- Methodological Answer :

- Replicated Analysis : Use triplicate synthesis batches and blinded bioassays.

- Stability Profiling : Pre-test peptide stability under assay conditions (pH, temperature).

- Data Normalization : Include internal controls (e.g., a reference inhibitor) in each plate.

Contradictory results often arise from oxidation or deamidation; add antioxidants (e.g., TCEP) and avoid freeze-thaw cycles .

Q. How can researchers model this peptide’s interaction with lipid bilayers for antimicrobial studies?

- Methodological Answer :

- Coarse-Grained MD : Simulate peptide insertion into POPC/POPG membranes.

- Fluorescence Anisotropy : Track membrane disruption kinetics.

- Cryo-EM : Visualize pore formation at near-atomic resolution.

A 2024 study correlated MD-predicted membrane curvature with experimental hemolysis data, identifying critical residues for selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.